4-Pyrimidinol, 5-phenyl-
Overview
Description
4-Pyrimidinol, 5-phenyl- is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a hydroxyl group at the fourth position and a phenyl group at the fifth position. Pyrimidine derivatives are known for their broad spectrum of biological activities and are integral components of many pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been associated with neuroprotective and anti-neuroinflammatory properties . They have shown promising results in human microglia and neuronal cell models .
Biochemical Pathways
Pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and survival, and their modulation can have significant downstream effects.
Pharmacokinetics
The optimization of pharmacokinetic properties is a common focus in the development of pyrimidine derivatives . Factors such as terminal half-lives and oral bioavailability are often considered to enhance the therapeutic potential of these compounds.
Result of Action
Pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The suzuki–miyaura cross-coupling reaction, commonly used in the synthesis of pyrimidine derivatives, is known for its mild and functional group tolerant reaction conditions, suggesting that these compounds may be relatively stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinol, 5-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,4-dichloro-5-phenylpyrimidine with a hydroxylating agent to introduce the hydroxyl group at the fourth position .
Industrial Production Methods: Industrial production of 4-Pyrimidinol, 5-phenyl- often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalysts to facilitate the hydroxylation and phenylation reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Pyrimidinol, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenylpyrimidinone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pyrimidinol, 5-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-Pyridinols: Similar in structure but with a nitrogen atom at a different position in the ring.
5-Pyrimidinols: Differ in the position of the hydroxyl group.
Phenylpyrimidines: Compounds with phenyl groups at different positions on the pyrimidine ring.
Uniqueness: 4-Pyrimidinol, 5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and phenyl groups at specific positions allows for unique interactions and reactivity compared to other pyrimidine derivatives .
Properties
IUPAC Name |
5-phenyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-9(6-11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDUKPHQUPBKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176971 | |
Record name | 4-Pyrimidinol, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22433-69-8 | |
Record name | 5-Phenyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22433-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinol, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyrimidinol, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylpyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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